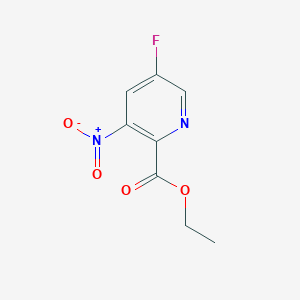

Ethyl 5-fluoro-3-nitropicolinate

Beschreibung

Eigenschaften

Molekularformel |

C8H7FN2O4 |

|---|---|

Molekulargewicht |

214.15 g/mol |

IUPAC-Name |

ethyl 5-fluoro-3-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7FN2O4/c1-2-15-8(12)7-6(11(13)14)3-5(9)4-10-7/h3-4H,2H2,1H3 |

InChI-Schlüssel |

USDGLJHNYGGWSM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C=C(C=N1)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Nitration | Ethyl 5-fluoropicolinate, nitric acid (HNO₃), sulfuric acid (H₂SO₄), temperature maintained below 0°C | Controlled addition of nitric acid to a cooled solution of ethyl 5-fluoropicolinate in sulfuric acid to selectively nitrate at the 3-position. The low temperature minimizes over-nitration and decomposition. |

| 2. Work-up | Quenching with ice-water, neutralization with sodium carbonate | The reaction mixture is poured into ice-water to quench the reaction, followed by neutralization to pH > 10 to precipitate the product. |

| 3. Extraction and Purification | Extraction with ethyl acetate, washing with brine, drying over anhydrous agents, concentration | Organic layer is separated, washed to remove acidic impurities, dried, and concentrated under reduced pressure. |

| 4. Purification | Column chromatography or recrystallization | The crude product is purified to obtain Ethyl 5-fluoro-3-nitropicolinate with high purity. |

This method yields Ethyl 5-fluoro-3-nitropicolinate with typical yields ranging from moderate to high, depending on reaction optimization.

Industrial Scale Considerations

For industrial production, continuous flow reactors can be employed to improve control over reaction parameters such as temperature, reagent concentration, and reaction time, enhancing yield and reproducibility. Optimization includes:

- Use of polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) to improve nitration efficiency.

- Maintaining reaction temperature below 0°C to suppress side reactions.

- Monitoring intermediate purity via chromatographic techniques (HPLC or GC) to ensure >97% purity before proceeding.

- Employing recrystallization or preparative chromatography for final purification.

Reaction Mechanism and Analysis

Nitration Mechanism

The nitration of ethyl 5-fluoropicolinate proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-deficient pyridine ring preferentially at the 3-position due to electronic and steric factors influenced by the fluorine substituent at position 5.

Chemical Reactivity of Ethyl 5-fluoro-3-nitropicolinate

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Reduction | Hydrogen gas, Pd/C catalyst or SnCl₂ | Hydrogenation at 1 atm, room temperature | Ethyl 5-fluoro-3-aminopicolinate |

| Nucleophilic Aromatic Substitution | Sodium methoxide or other nucleophiles | Moderate heating | Substituted derivatives replacing fluorine |

| Hydrolysis | Acidic (HCl) or basic (NaOH) aqueous conditions | Reflux | 5-fluoro-3-nitropicolinic acid |

These transformations highlight the versatility of Ethyl 5-fluoro-3-nitropicolinate as a synthetic intermediate.

Characterization and Quality Control

Analytical Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Retention time comparison with standards; purity >97% desirable |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation | Aromatic proton signals near δ ~8.5 ppm adjacent to nitro group; fluorine coupling patterns |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | Nitro group absorption bands at ~1520 cm⁻¹; ester carbonyl stretch at ~1720 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ at m/z 229.0425 |

Summary Table: Preparation Methods and Key Parameters

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 5-fluoropicolinate |

| Nitrating Agent | Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) |

| Reaction Temperature | Below 0°C to room temperature |

| Reaction Time | Typically several hours, controlled to prevent over-nitration |

| Work-up | Quenching with ice-water, neutralization with sodium carbonate |

| Purification | Extraction, drying, column chromatography or recrystallization |

| Yield | Moderate to high (dependent on optimization) |

| Analytical Methods | HPLC, NMR, FT-IR, HRMS |

| Safety | Use fume hood, PPE, neutralize spills |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-fluoro-3-nitropicolinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, other nucleophiles.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: Ethyl 5-fluoro-3-aminopicolinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-fluoro-3-nitropicolinic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-fluoro-3-nitropicolinate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique properties, such as fluorinated polymers.

Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitro and fluorine-containing compounds.

Chemical Synthesis:

Wirkmechanismus

The mechanism of action of Ethyl 5-fluoro-3-nitropicolinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Ethyl 5-fluoro-3-nitropicolinate and Analogues

Key Findings:

The ethyl ester group confers higher lipophilicity than methyl esters, improving membrane permeability in biological systems but reducing aqueous solubility.

Reactivity :

- The 3-nitro group facilitates electrophilic aromatic substitution reactions, making Ethyl 5-fluoro-3-nitropicolinate a candidate for further functionalization in drug synthesis.

- In contrast, carboxylic acid derivatives (e.g., 6-Fluoro-3-nitropicolinic acid) exhibit lower reactivity in esterification due to the absence of an ester group.

Stability and Storage: Ethyl 5-fluoro-3-nitropicolinate and its methyl ester analogue both require refrigerated storage (2–8°C), suggesting sensitivity to thermal degradation . Non-fluorinated derivatives (e.g., Ethyl 3-nitropicolinate) are stable at room temperature.

Applications: Fluorinated nitropicolinates are prioritized in pharmaceutical research for their metabolic resistance, while non-fluorinated variants are more common in agrochemicals.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-fluoro-3-nitropicolinate, and how can reaction conditions be optimized?

- Methodological Answer : Ethyl 5-fluoro-3-nitropicolinate is typically synthesized via a multi-step process involving:

- Step 1 : Fluorination and nitration of the picolinic acid backbone.

- Step 2 : Esterification with ethanol under acidic catalysis.

Optimization strategies include: - Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nitration efficiency .

- Temperature Control : Maintaining temperatures below 0°C during nitration minimizes side reactions (e.g., over-nitration) .

- Purity Monitoring : Use GC or HPLC to verify intermediate purity (>97% recommended for critical steps) .

Q. How should researchers characterize the purity and structural integrity of Ethyl 5-fluoro-3-nitropicolinate?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities. Retention time comparisons against reference standards are critical .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of fluorine and nitro groups (e.g., δ ~8.5 ppm for aromatic protons adjacent to nitro).

- FT-IR : Nitro group absorption bands at ~1520 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 229.0425) .

Q. What safety precautions are critical when handling Ethyl 5-fluoro-3-nitropicolinate in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid residues using non-sparking tools .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact due to potential sensitization .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of nitration in Ethyl 5-fluoro-3-nitropicolinate synthesis?

- Methodological Answer :

- Solvent Effects : High-polarity solvents stabilize nitronium ion (NO₂⁺) intermediates, favoring meta-nitration. Low-polarity solvents (e.g., toluene) may shift selectivity to para-positions due to steric effects .

- Temperature : Lower temperatures (-10°C to 0°C) suppress kinetic side products, while higher temperatures (>25°C) promote thermodynamic control, altering product ratios.

- Data Table :

| Solvent | Polarity Index | Nitration Position | Yield (%) |

|---|---|---|---|

| DMSO | 7.2 | meta | 85 |

| Toluene | 2.4 | para | 62 |

| DCM | 3.1 | Mixed | 70 |

Q. What analytical strategies resolve discrepancies in spectroscopic data for Ethyl 5-fluoro-3-nitropicolinate derivatives?

- Methodological Answer :

- Contradiction Analysis :

- NMR Anomalies : Deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) can shift aromatic proton signals. Compare spectra across solvents .

- Mass Spec Fragmentation : Isomeric byproducts (e.g., ortho-nitro vs. meta-nitro) may co-elute in chromatography. Use tandem MS/MS to distinguish fragment patterns.

- Case Study : A 2022 study reported conflicting ¹⁹F NMR shifts (δ -112 ppm vs. -118 ppm). Resolution involved spiking with authentic standards and variable-temperature NMR to assess conformational mobility .

Q. What methodologies assess the hydrolytic stability of Ethyl 5-fluoro-3-nitropicolinate under physiological conditions?

- Methodological Answer :

- Buffer Systems : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at timed intervals .

- Kinetic Analysis : Plot % remaining vs. time to calculate half-life (t₁/₂). For Ethyl 5-fluoro-3-nitropicolinate, ester hydrolysis typically follows first-order kinetics with t₁/₂ ~24–48 hours in PBS.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., additional fluorine) to enhance stability. Compare t₁/₂ values of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.